molecular formula C17H17NO3S B2994122 3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one CAS No. 108289-88-9

3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one

Cat. No.: B2994122
CAS No.: 108289-88-9
M. Wt: 315.39
InChI Key: MINJRDUWAAWSMT-SSZFMOIBSA-N
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Description

Chemical Structure and Synthesis 3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one is a multifunctional enaminosulfone derivative characterized by a conjugated enaminone backbone (C=O and C=C) and dual phenylsulfonyl groups. The compound is synthesized via microwave-assisted α-bromination of 1-(4-(phenylsulfonyl)phenyl)ethan-1-one followed by reaction with sodium benzene sulfinate to yield 2-(phenylsulfonyl)-1-(4-(phenylsulfonyl)phenyl)ethan-1-one. Subsequent treatment with N,N-dimethylformamide-dimethylacetal (DMF-DMA) under microwave irradiation produces the final enaminosulfone in high yields (94%) .

Properties

IUPAC Name

(Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-18(2)13-16(17(19)14-9-5-3-6-10-14)22(20,21)15-11-7-4-8-12-15/h3-13H,1-2H3/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINJRDUWAAWSMT-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC=CC=C1)\S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one typically involves the reaction of para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal . The reaction is carried out under acidic conditions to produce the desired enaminone compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted enaminones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Spectral Features

  • IR : C=O stretching at 1624 cm⁻¹, indicative of conjugation with aromatic and enamine moieties.
  • ¹H NMR : Singlets at δ 3.29 ppm (N(CH₃)₂) and δ 8.11 ppm (=CH), confirming the E-configuration.
  • ¹³C NMR : Carbonyl carbon at δ 188.6 ppm, with aromatic carbons in the range δ 127.6–145.3 ppm .

Comparison with Structurally Similar Compounds

The compound belongs to the enaminone and chalcone families, which are widely studied for their pharmacological and optoelectronic properties. Below is a detailed comparison with analogous derivatives:

Substituent Effects on Spectral and Electronic Properties

Compound Name Substituents Key Spectral/Electronic Differences Reference
3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one Phenylsulfonyl, dimethylamino C=O IR: 1624 cm⁻¹; λmax (Abs/Fl): Not reported
1-(4-Methylsulfonylphenyl)-3-(4-N,N-dimethylaminophenyl)-2-propen-1-one (MSPPP) Methylsulfonyl, dimethylamino λmax (Abs): 403–427 nm; λASE: 511–548 nm
(2E)-1-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one (SR-F-129) Bromophenyl, dimethylamino ¹H NMR: δ 8.12–8.05 (d, J = 8.4 Hz, Ar-H); C=O at δ 188.55 ppm
3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one Pyridyl, dimethylamino Used as a hemilabile ligand; forms Ir(III) complexes

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Phenylsulfonyl and methylsulfonyl groups enhance conjugation, lowering C=O IR frequencies (e.g., 1624 cm⁻¹ vs. 1700 cm⁻¹ in non-conjugated ketones) .
  • Aromatic Substitution : Bromophenyl (SR-F-129) induces deshielding in NMR due to electronegativity, while pyridyl groups enable coordination chemistry .

Key Observations :

  • Sulfonyl Groups : Enhance antimicrobial and antifungal activity by improving membrane permeability .
  • Chalcone Derivatives : Anti-inflammatory effects correlate with inhibition of leukotriene pathways .

Key Observations :

  • Microwave Synthesis : Reduces reaction time by >90% and improves yields due to uniform heating .

Biological Activity

3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one, also known as a specific enaminone derivative, has garnered attention for its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.

  • IUPAC Name : (Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-phenylprop-2-en-1-one
  • Molecular Formula : C17H17NO3S
  • Molecular Weight : 315.39 g/mol

The primary mechanism of action for 3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one involves its role as a noncompetitive inhibitor of the enzyme monoamine oxidase-B (MAO-B). By inhibiting MAO-B, the compound prevents the breakdown of neurotransmitters such as dopamine, leading to increased levels of these amines in the brain. This mechanism has implications for treating neurodegenerative diseases like Parkinson's disease, where dopamine levels are critically low.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Enzyme Inhibition

The inhibition of MAO-B is significant for neuropharmacological applications. Studies show that 3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one effectively binds to the active site of MAO-B, leading to a decrease in enzymatic activity and subsequently enhancing neurotransmitter availability in synaptic clefts.

2. Antimicrobial Activity

Chalcone derivatives, including this compound, have demonstrated antimicrobial properties against various bacterial strains. For instance:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative bacteria : Showed activity against Escherichia coli and Salmonella enterica.

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1–2
Enterococcus faecalis1–2
Escherichia coli2–8
Salmonella enterica2–8

3. Anti-inflammatory and Anticancer Properties

Research indicates that compounds similar to 3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one exhibit anti-inflammatory effects and can inhibit cancer cell proliferation. For example, chalcone derivatives have been noted for their ability to induce apoptosis in various cancer cell lines.

Case Studies

A study conducted by Zonidis et al. explored the synthesis and biological evaluation of enaminones, including derivatives similar to 3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one. The research highlighted the compound's potential in neuroprotection against oxidative stress-induced neuronal cell death, suggesting a promising avenue for further pharmacological exploration .

Another investigation focused on the structural activity relationship (SAR) of chalcone derivatives indicated that modifications in the sulfonamide group could enhance antibacterial activity while maintaining low cytotoxicity levels against mammalian cells .

Q & A

Q. What are the established synthetic routes for 3-(Dimethylamino)-1-phenyl-2-(phenylsulfonyl)-2-propen-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation between a phenylsulfonylacetophenone derivative and dimethylformamide dimethylacetal (DMF-DMA). For example, 1-phenyl-2-(phenylsulfonyl)ethanone (CAS 3406-03-9) reacts with DMF-DMA under reflux in anhydrous toluene, producing the enaminone via β-keto elimination . Microwave-assisted synthesis has also been reported for analogous enaminones, reducing reaction times from hours to minutes (e.g., 20–30 minutes at 100–120°C) . Yield optimization requires strict anhydrous conditions, controlled temperature, and stoichiometric excess of DMF-DMA (1.2–1.5 equivalents). Impurities often arise from incomplete condensation or oxidation; purification via column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended .

Q. How is the structural integrity of this compound validated in experimental settings?

Multi-spectroscopic characterization is essential:

  • NMR : Distinct signals include (i) a downfield vinyl proton (δ 7.8–8.2 ppm, J = 12–14 Hz, trans-configuration), (ii) dimethylamino group protons (δ 2.8–3.1 ppm), and (iii) aromatic protons (δ 7.2–7.6 ppm) .
  • IR : Stretching vibrations at 1640–1660 cm⁻¹ (C=O), 1300–1320 cm⁻¹ (S=O), and 1180–1200 cm⁻¹ (C-N) confirm functional groups .
  • X-ray crystallography : For crystalline derivatives, the enaminone moiety adopts a planar conformation with bond lengths of ~1.35 Å (C=C) and 1.22 Å (C=O), consistent with conjugation .

Q. What are the solubility and stability profiles under common laboratory conditions?

  • Solubility : Highly soluble in chloroform, dichloromethane, and DMSO; sparingly soluble in ethanol or water .
  • Stability : Degrades upon prolonged exposure to light or moisture. Store under inert gas (N₂/Ar) at –20°C. Decomposition products include sulfonic acids and dimethylamine derivatives, detectable via TLC (Rf shift) or GC-MS .

Advanced Research Questions

Q. How does this compound serve as a precursor in heterocyclic synthesis, and what mechanistic insights govern its reactivity?

The enaminone acts as a bis-electrophile in cyclocondensation reactions. For example:

  • Pyrazole synthesis : Reacts with hydrazines via nucleophilic attack at the β-carbon, followed by cyclization. DFT studies show a ΔG‡ of ~25 kcal/mol for the rate-limiting step (C-N bond formation) .
  • Isoxazole derivatives : [3+2] cycloaddition with hydroxylamine yields 5-aryl isoxazoles. Steric effects from the phenylsulfonyl group direct regioselectivity (>90% 5-substituted products) .
  • Catalytic applications : In Rh(III)-catalyzed C–H activation, the dimethylamino group acts as a directing group, enabling annulation to form naphthalenes (TON up to 150) .

Q. What computational methods are employed to predict the compound’s electronic properties and reaction pathways?

  • DFT calculations (B3LYP/6-31G*): HOMO (–5.8 eV) localized on the enaminone π-system, LUMO (–1.9 eV) on the sulfonyl group, suggesting nucleophilic attack at the α-carbon .
  • Molecular docking : Screens potential biological targets (e.g., kinase inhibitors), leveraging the sulfonyl group’s hydrogen-bonding capacity with ATP-binding pockets .
  • MD simulations : Reveal conformational flexibility of the propenone chain, critical for substrate binding in catalytic cycles .

Q. How do structural modifications (e.g., substituent variation) alter physicochemical and biological activity?

  • Electron-withdrawing groups (e.g., –NO₂ at the para-phenyl position): Increase electrophilicity (Δμ = +0.5 D), accelerating cyclocondensation rates by 2–3× .
  • Bulkier substituents (e.g., 3-pyridyl vs. phenyl): Reduce catalytic efficiency in metal complexes due to steric hindrance (TOF drops from 120 h⁻¹ to 45 h⁻¹) .
  • Fluorinated analogs : Enhance metabolic stability (t₁/₂ > 6 hours in microsomal assays) but reduce aqueous solubility (LogP +0.8) .

Safety and Handling

Q. What are the critical safety precautions for handling this compound?

  • GHS hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation) .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods. Avoid inhalation of dust; employ HEPA filters in vacuum lines .
  • Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

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